molecular formula C8H8ClNO2S B13552411 6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No.: B13552411
M. Wt: 217.67 g/mol
InChI Key: FLLPHHJHSWZEHQ-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a chemical compound with the molecular formula C8H6ClNO2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with methylating agents under controlled conditions. One common method includes treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Chloro-1-methyl-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione can be compared with other benzothiazole derivatives such as:

Properties

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

6-chloro-1-methyl-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8ClNO2S/c1-10-8-4-7(9)3-2-6(8)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

FLLPHHJHSWZEHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)C=CC(=C2)Cl

Origin of Product

United States

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